4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride is an organic compound belonging to the thiazolidinone class. It is a reagent used in various laboratory applications, including synthesis, purification, and detection of proteins and other substances. This compound is known for its versatility and reliability in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidine with 2-methylbenzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and purification processes.
Biology: Employed in the detection and analysis of proteins and other biomolecules.
Medicine: Investigated for potential antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to inhibition or activation of biochemical processes. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
- 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
Uniqueness
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its versatility in different scientific applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S2/c1-8-6-9(4-5-10(8)21(13,18)19)14-11(15)12(2,3)7-20(14,16)17/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCMZBFZDLKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(CS2(=O)=O)(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.